molecular formula C17H16 B14393342 1-Ethyl-2-phenyl-1H-indene CAS No. 89619-36-3

1-Ethyl-2-phenyl-1H-indene

Cat. No.: B14393342
CAS No.: 89619-36-3
M. Wt: 220.31 g/mol
InChI Key: QKIWPJMSWHYENE-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1H-indene is an organic compound with the molecular formula C17H16 It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indene can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity. The use of air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, is common in industrial settings to facilitate the cycloisomerization of 1-alkyl-2-ethynylbenzenes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated indenes, substituted indenes with various functional groups.

Scientific Research Applications

1-Ethyl-2-phenyl-1H-indene has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenyl-1H-indene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound. For example, in catalytic reactions, the compound may interact with metal catalysts to facilitate the formation of desired products .

Comparison with Similar Compounds

1-Ethyl-2-phenyl-1H-indene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

89619-36-3

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1-ethyl-2-phenyl-1H-indene

InChI

InChI=1S/C17H16/c1-2-15-16-11-7-6-10-14(16)12-17(15)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3

InChI Key

QKIWPJMSWHYENE-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

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